

Toxicological Profile of Sodium Arsanilate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Sodium arsanilate*

Cat. No.: *B089768*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium arsanilate, an organic arsenic compound, has a history of use in veterinary medicine as an antimicrobial and growth promoter.^[1] Despite its therapeutic applications, its inherent toxicity warrants a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicological properties of **sodium arsanilate**, including its chemical characteristics, toxicokinetics, mechanisms of toxicity, and organ-specific effects. The information is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the assessment of arsenical compounds.

Chemical and Physical Properties

Sodium arsanilate is the sodium salt of arsanilic acid. It typically appears as a white crystalline, odorless powder and is soluble in water.^[2]

Property	Value
Chemical Formula	C ₆ H ₇ AsNNaO ₃
Molecular Weight	239.04 g/mol
CAS Number	127-85-5
Appearance	White crystalline powder
Solubility	Soluble in water

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of **sodium arsanilate** are crucial for understanding its systemic effects. While specific quantitative data for **sodium arsanilate** are limited, the general behavior of organic arsenicals provides valuable insights.

Absorption: **Sodium arsanilate** can be absorbed through the gastrointestinal tract following ingestion and to some extent through the skin upon dermal contact.[\[1\]](#)

Distribution: Following absorption, arsenic is distributed to various tissues. Studies on other arsenic compounds have shown accumulation in the liver, kidneys, and lungs.[\[3\]](#)

Metabolism: Unlike inorganic arsenic, which undergoes extensive methylation in the body, arsanilic acid and its sodium salt are reportedly not converted to inorganic arsenic in the body. [\[4\]](#) Studies in rats and guinea pigs have shown that parenterally administered sodium p-arsanilate is excreted largely unchanged in the urine.

Excretion: The primary route of excretion for absorbed **sodium arsanilate** is via the kidneys into the urine.

Acute and Chronic Toxicity

Sodium arsanilate exhibits significant acute toxicity and is associated with a range of chronic health effects.

Quantitative Toxicity Data

The following tables summarize available quantitative data on the toxicity of **sodium arsanilate** and related arsenic compounds.

Table 1: Acute Toxicity of **Sodium Arsanilate** (LD₅₀)

Species	Route of Administration	LD ₅₀ Value	Reference
Rat	Subcutaneous	75 mg/kg	[5]
Mouse	Subcutaneous	400 mg/kg	

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Inorganic Arsenic (as a reference)

Species	Duration	Endpoint	NOAEL (mg As/kg/day)	LOAEL (mg As/kg/day)	Reference
Human	Chronic	Dermal Lesions	0.0004	0.022	[6]
Human	Chronic	Dermal Effects	0.003	-	[6]
Human	Chronic	Pigmentation/ Hyperkeratosi s	0.009	0.006	[6]
Rat	Developmental	Fetal development	3 mg/kg bw/day	-	[7]

Mechanisms of Toxicity

The toxic effects of **sodium arsanilate** are mediated through several molecular mechanisms, primarily involving the induction of oxidative stress, disruption of cellular signaling pathways leading to apoptosis, and alterations in cell cycle progression.

Oxidative Stress

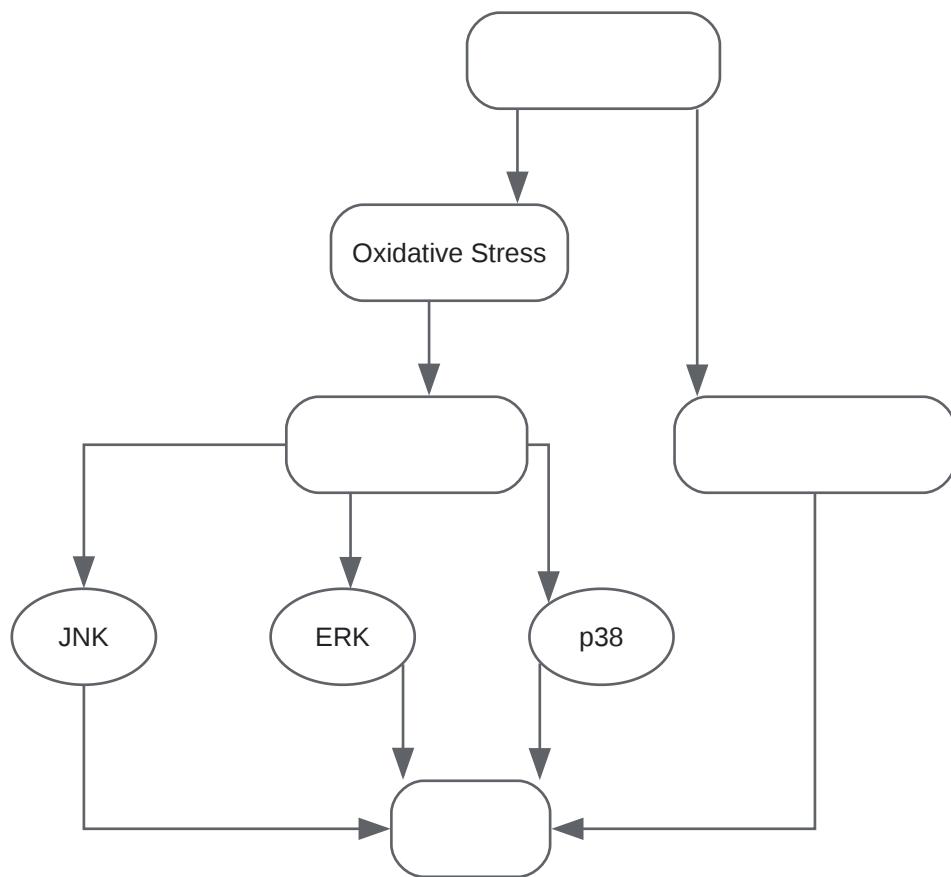
Sodium arsanilate has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This is a common mechanism for many arsenicals. Oxidative stress can damage cellular components such as DNA, proteins, and lipids, contributing to cytotoxicity and genotoxicity.

Apoptosis

Sodium arsanilate can induce apoptosis (programmed cell death) in various cell types. This process is often initiated by cellular stress and involves the activation of specific signaling pathways.

Several key signaling pathways are implicated in **sodium arsanilate**-induced apoptosis:

- Mitogen-Activated Protein Kinase (MAPK) Pathway: **Sodium arsanilate** can activate MAPK pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. Activation of these kinases can lead to the phosphorylation of downstream targets that regulate apoptosis.
- Akt/mTOR Pathway: The Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. Inhibition of this pathway by **sodium arsanilate** can promote apoptosis.



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Caption: **Sodium Arsanilate** Induced Apoptosis Pathways.

Cell Cycle Disruption

Sodium arsanilate can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at various checkpoints. This disruption can prevent cell proliferation and may also trigger apoptosis.

Organ-Specific Toxicity

Sodium arsanilate can induce toxicity in various organ systems.

Neurotoxicity

Exposure to **sodium arsanilate** has been associated with neurotoxic effects. Studies in rats have shown that it can induce behavioral changes, including alterations in locomotor activity.

and learning deficits.^[8] These effects may be linked to changes in the levels of neurotransmitters in the brain.

Hepatotoxicity (Liver Toxicity)

The liver is a primary target for arsenic toxicity. Histopathological studies in fish exposed to sodium arsenite have revealed liver damage, including necrosis, inflammation, and disruption of the normal liver architecture.^{[9][10]}

Nephrotoxicity (Kidney Toxicity)

The kidneys are also susceptible to damage from arsenic compounds. Histopathological examinations in fish and rats have shown that sodium arsenite can cause kidney damage, including tubular necrosis, inflammation, and altered glomerular structure.^{[9][11]}

Reproductive and Developmental Toxicity

Inorganic arsenic compounds are known to have reproductive and developmental toxicity. While specific NOAEL/LOAEL data for **sodium arsanilate** are not readily available, studies on inorganic arsenic provide a basis for concern. Prenatal exposure to arsenic can lead to adverse developmental outcomes.^[12] Studies in male rats have shown that sodium arsenite can impair spermatogenesis.^[13]

Genotoxicity and Carcinogenicity

Genotoxicity

Sodium arsanilate is considered to be genotoxic. It can induce DNA damage, which can be assessed using assays such as the Comet assay and the micronucleus test. The genotoxic effects are often mediated by the induction of oxidative stress.

Carcinogenicity

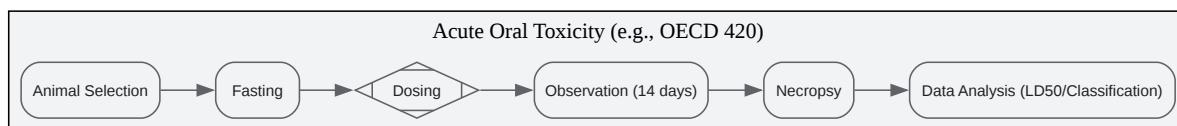
While **sodium arsanilate** itself is not classified as a human carcinogen, inorganic arsenic is a well-established human carcinogen (IARC Group 1). The potential for organic arsenicals to contribute to carcinogenic risk is an area of ongoing research.

Experimental Protocols

The following sections outline the general principles of key toxicological studies based on OECD guidelines, which can be adapted for the evaluation of **sodium arsanilate**.

Acute Oral Toxicity (OECD 420, 423, 425)

- Principle: To determine the short-term toxicity of a substance after a single oral dose.
- Methodology: The test substance is administered by gavage to fasted animals (usually rats). Different guidelines propose different dosing strategies (Fixed Dose Procedure, Acute Toxic Class Method, Up-and-Down Procedure) to minimize animal use while obtaining sufficient information for classification.[7][9][14]
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.[4]
- Endpoint: LD₅₀ (median lethal dose) or classification into a toxicity category.



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Caption: Workflow for an Acute Oral Toxicity Study.

Subchronic Oral Toxicity (OECD 408)

- Principle: To assess the adverse effects of a substance after repeated oral administration for a 90-day period.[15][16]
- Methodology: The test substance is administered daily to groups of rodents (usually rats) at three or more dose levels, plus a control group. Administration is typically via gavage or in the diet/drinking water.[17][18]

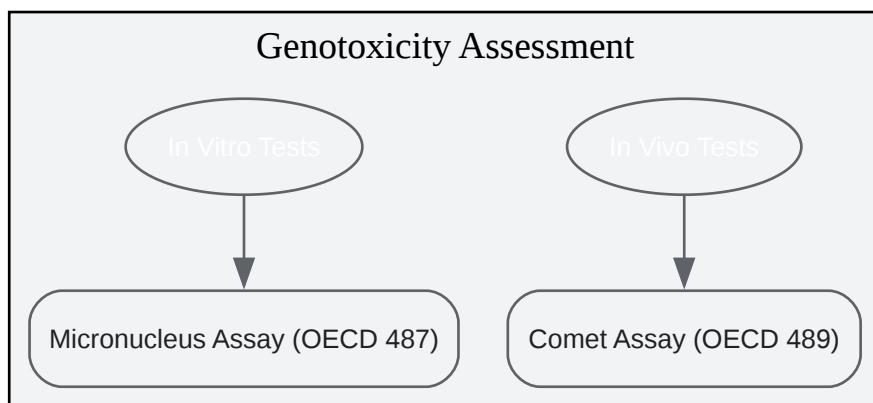
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at specified intervals. A comprehensive gross necropsy and histopathology of major organs are conducted at the end of the study.[15]
- Endpoints: Identification of target organs, characterization of dose-response relationships, and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity (OECD 451)

- Principle: To assess the carcinogenic potential of a substance after long-term exposure.
- Methodology: The test substance is administered daily to groups of rodents for a major portion of their lifespan (e.g., 18-24 months). At least three dose levels and a control group are used.[19][20]
- Observations: Similar to chronic toxicity studies, with a focus on the detection of tumors. Detailed histopathological examination of all organs is critical.[16]
- Endpoint: Incidence and type of tumors.

Genotoxicity: In Vitro and In Vivo Assays

- In Vitro Mammalian Cell Micronucleus Test (OECD 487): Detects chromosome damage or aneuploidy in cultured mammalian cells.[21]
- In Vivo Mammalian Alkaline Comet Assay (OECD 489): Measures DNA strand breaks in cells from various tissues of animals exposed to the test substance.[13]



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Caption: Common Genotoxicity Testing Assays.

Reproductive and Developmental Toxicity (OECD 421, 414)

- Reproduction/Developmental Toxicity Screening Test (OECD 421): Provides initial information on potential effects on male and female reproductive performance and on the development of the offspring.[22][23]
- Prenatal Developmental Toxicity Study (OECD 414): Evaluates the effects of the test substance on the pregnant female and the developing embryo and fetus.[24]

Conclusion

Sodium arsanilate is a toxic compound with the potential to cause a range of adverse health effects. Its toxicity is mediated through multiple mechanisms, including the induction of oxidative stress and apoptosis, and the disruption of the cell cycle. The liver, kidneys, nervous system, and reproductive system are potential target organs for **sodium arsanilate** toxicity. A thorough understanding of its toxicological profile, as outlined in this guide, is essential for the risk assessment and safe handling of this and other related arsenical compounds. Further research is needed to establish more comprehensive quantitative toxicity data and to fully elucidate the specific molecular pathways involved in its toxicity.

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